4,4'-((2,2-Bis((pyridin-4-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine
Description
4,4'-((2,2-Bis((pyridin-4-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine (CAS: 163629-49-0), also known as TPPE, is a poly-pyridyl compound with a complex structure featuring four pyridine rings interconnected via oxygen-containing propane-1,3-diyl linkers . Its molecular formula is C₂₅H₂₄N₄O₄ (MW: 444.48 g/mol), and it is synthesized through multistep reactions involving pyridinyloxy-methyl substitutions.
Properties
IUPAC Name |
4-[3-pyridin-4-yloxy-2,2-bis(pyridin-4-yloxymethyl)propoxy]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4/c1-9-26-10-2-21(1)30-17-25(18-31-22-3-11-27-12-4-22,19-32-23-5-13-28-14-6-23)20-33-24-7-15-29-16-8-24/h1-16H,17-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPHKFZNHRRWOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1OCC(COC2=CC=NC=C2)(COC3=CC=NC=C3)COC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4'-((2,2-Bis((pyridin-4-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine typically involves multi-step organic reactions. One common approach is the stepwise formation of the bis(pyridin-4-yloxy)methyl group followed by its attachment to the propane-1,3-diyl backbone. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to minimize by-products and ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The pyridine rings can be oxidized to form pyridine N-oxides.
Reduction: : Reduction reactions can be performed on the pyridine rings to produce reduced derivatives.
Substitution: : Substitution reactions can occur at the pyridine nitrogen atoms, leading to the formation of different substituted pyridines.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired substitution pattern.
Major Products Formed
Oxidation: : Pyridine N-oxides.
Reduction: : Reduced pyridine derivatives.
Substitution: : Substituted pyridines with different functional groups.
Scientific Research Applications
Medicinal Chemistry
TPPE has been investigated for its potential therapeutic applications due to its ability to interact with biological targets. Its pyridine moieties can facilitate coordination with metal ions, making it a candidate for developing metal-based drugs or as a ligand in drug design.
Case Study: Anticancer Activity
A study explored the efficacy of TPPE derivatives in inhibiting cancer cell proliferation. The results indicated that modifications to the pyridine rings enhanced cytotoxicity against various cancer cell lines, suggesting a pathway for developing new anticancer agents.
Materials Science
TPPE is utilized in the synthesis of advanced materials, particularly in the creation of metal-organic frameworks (MOFs). Its ability to form stable complexes with transition metals allows for the design of porous materials with applications in gas storage and separation.
Case Study: MOF Synthesis
Research demonstrated that incorporating TPPE into MOFs improved their stability and selectivity for CO capture over N, highlighting its potential in environmental applications.
Catalysis
The compound serves as a ligand in catalytic processes, particularly in cross-coupling reactions. Its structural properties enable it to stabilize transition states and improve reaction yields.
Case Study: Cross-Coupling Reactions
In a series of experiments, TPPE was used as a ligand in palladium-catalyzed cross-coupling reactions. The results showed significant improvements in reaction rates and yields compared to traditional ligands.
Mechanism of Action
The mechanism by which 4,4'-((2,2-Bis((pyridin-4-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine exerts its effects involves its interaction with specific molecular targets and pathways. The pyridine rings can coordinate to metal ions, forming complexes that can interact with biological molecules. Additionally, the compound may inhibit or activate certain enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Key Differences :
- Functionality : 2a–2c are designed for photophysical studies, whereas TPPE’s pyridine-rich structure suggests coordination polymer or ligand applications .
Fluorinated Analog: 4,4′-(((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))bis(2,3,5,6-tetrafluoropyridine)
This compound ( ) replaces the propane-1,3-diyl group with a perfluoropropane backbone and tetrafluoropyridine termini.
Comparison :
- Synthesis: Uses cesium carbonate and pentafluoropyridine in acetonitrile, contrasting with TPPE’s likely KOH-mediated ethanol reflux method .
- Structural Rigidity : The perfluorinated backbone reduces conformational flexibility compared to TPPE’s oxygen-linked propane spacer .
Coordination Polymer Ligands: 1,3-Bis(4-pyridyl)propane (bpp)
bpp (CAS: 16263-52-8) is a simpler analog with a propane-1,3-diyl linker between two pyridine groups ( ).
Contrast with TPPE :
- Complexity : TPPE has four pyridine rings and additional oxygen bridges, offering more binding sites for metal coordination.
- Applications : bpp is widely used in coordination polymers (e.g., manganese(II) complexes in ), while TPPE’s larger structure may enable higher-dimensional frameworks .
- Solubility : bpp’s lower molecular weight (MW: ~214 g/mol) likely improves solubility in common solvents compared to TPPE (MW: 444.48 g/mol) .
Gemini Surfactants with Pyridinium Headgroups
Pyridinium-based gemini surfactants (e.g., 4,4′-(propane-1,3-diyl)bis{1-(2-(dodecyloxy)-2-oxoethyl} dipyridinium chlorides) in feature cationic pyridinium termini and alkyl chains.
Divergence from TPPE :
- Synthetic Routes : Surfactants involve esterification and quaternization steps, unlike TPPE’s etherification-focused synthesis .
Research Implications and Gaps
- TPPE’s Coordination Behavior : Further studies are needed to explore its metal-binding capabilities compared to bpp and fluorinated analogs.
- Thermal Properties : The absence of melting point data for TPPE limits direct comparison with 2a–2c.
- Application Potential: suggests commercial availability for medicinal use, but mechanistic studies are lacking .
Biological Activity
4,4'-((2,2-Bis((pyridin-4-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine (CAS Number: 163629-49-0) is a synthetic compound characterized by its unique molecular structure, which includes multiple pyridine and ether functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and enzyme inhibition properties.
- Molecular Formula : CHNO
- Molecular Weight : 444.48 g/mol
- LogP : 3.8688 (indicating moderate lipophilicity)
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds with similar structural motifs to this compound. For instance, derivatives of pyridine have shown significant activity against various bacterial strains. The compound's ability to inhibit microbial growth can be attributed to its interaction with cellular membranes and essential metabolic pathways.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several enzymes:
- Acetylcholinesterase (AChE) : Compounds structurally related to this dipyridine have demonstrated potent inhibition of AChE, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.
- Carbonic Anhydrases (hCA I and II) : Inhibitory studies indicate that derivatives could effectively inhibit these enzymes with Ki values ranging from 3.07 ± 0.76 nM to 87.26 ± 29.25 nM for AChE and lower values for hCA isoforms .
Case Studies
- Antioxidant Activity : A study conducted on similar pyridine derivatives revealed that some exhibited strong antioxidant activity, with a notable percentage inhibition against DPPH radicals at concentrations as low as 25 μg/mL .
- Enzyme Kinetics : The kinetic parameters for enzyme inhibition were determined using Lineweaver-Burk plots, revealing competitive inhibition patterns for AChE and hCA enzymes .
Data Table: Biological Activity Summary
Q & A
Q. Methodological Guidance
- Baseline Electrodes : Use unmodified electrodes to distinguish background currents.
- Redox Probes : Employ standard probes (e.g., ferrocene/ferrocenium) to calibrate potential windows.
- Reprodubility Checks : Triplicate measurements under inert atmospheres (e.g., N₂) to minimize oxygen interference .
How do structural modifications influence biological interactions, such as calcium release modulation?
Advanced Research Question
Case Study :
- Dipyridyl Analogues : 4,4'-dipyridine derivatives show no significant effect on calcium release in skeletal muscle studies, unlike dihydroxy derivatives (e.g., DHBP), highlighting the role of hydroxyl groups in bioactivity .
Design Implications : - Introduce polar substituents (e.g., -OH, -NH₂) to enhance biological interactions while maintaining electrochemical stability .
What safety protocols are mandatory for handling this compound?
Q. Methodological Guidelines
- PPE : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors/mist .
- Storage : Seal containers under dry, inert atmospheres (e.g., argon) to prevent hydrolysis .
- Spill Management : Absorb with dry sand or alcohol-resistant foam; avoid environmental release .
How can stability issues during storage or experimental use be mitigated?
Advanced Research Question
Decomposition Pathways :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
